molecular formula C18H23FN2O B2463533 1-(3-Fluoro-4-methylbenzoyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine CAS No. 2415503-85-2

1-(3-Fluoro-4-methylbenzoyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine

Cat. No.: B2463533
CAS No.: 2415503-85-2
M. Wt: 302.393
InChI Key: JNLFQFKKZGFNSO-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methylbenzoyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-4-methylbenzoyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine typically involves multi-step organic reactions. One common method starts with the preparation of the fluorinated benzoyl precursor, followed by the formation of the azetidine ring through cyclization reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-methylbenzoyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could produce a variety of functionalized azetidine compounds .

Scientific Research Applications

1-(3-Fluoro-4-methylbenzoyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methylbenzoyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes and exhibiting therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Fluoro-4-methylbenzoyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine stands out due to its unique combination of a fluorinated benzoyl group and an azetidine ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not fulfill .

Properties

IUPAC Name

[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(3-fluoro-4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O/c1-12-5-6-13(7-17(12)19)18(22)21-10-16(11-21)20-8-14-3-2-4-15(14)9-20/h5-7,14-16H,2-4,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLFQFKKZGFNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CC(C2)N3CC4CCCC4C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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